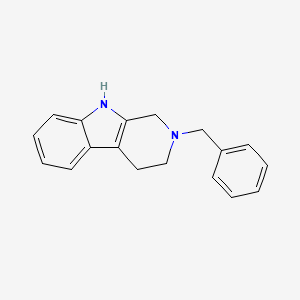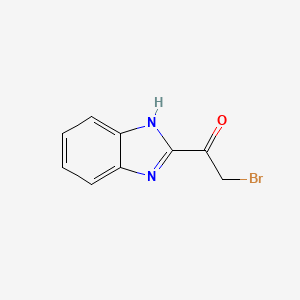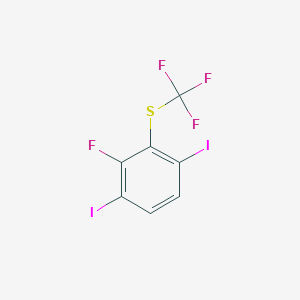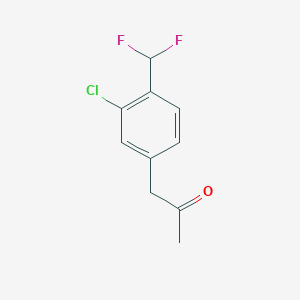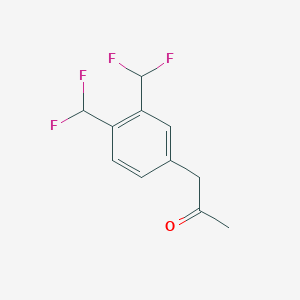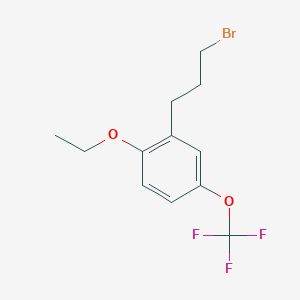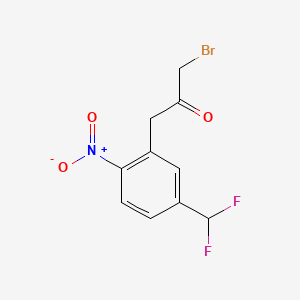
1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a nitrophenyl group attached to a propan-2-one backbone
Preparation Methods
The synthesis of 1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one typically involves multi-step organic reactionsIndustrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines
Scientific Research Applications
1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the nitrophenyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one can be compared with other similar compounds such as:
1-Bromo-3-phenylpropane: Differing by the presence of a phenyl group instead of a nitrophenyl group.
1-Bromo-3-chloropropane: Differing by the presence of a chlorine atom instead of a difluoromethyl group.
1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one: Differing by the presence of an iodophenyl group instead of a nitrophenyl group. These comparisons highlight the unique structural features and reactivity of this compound.
Properties
Molecular Formula |
C10H8BrF2NO3 |
|---|---|
Molecular Weight |
308.08 g/mol |
IUPAC Name |
1-bromo-3-[5-(difluoromethyl)-2-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF2NO3/c11-5-8(15)4-7-3-6(10(12)13)1-2-9(7)14(16)17/h1-3,10H,4-5H2 |
InChI Key |
WNUKELASKZPCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)CC(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


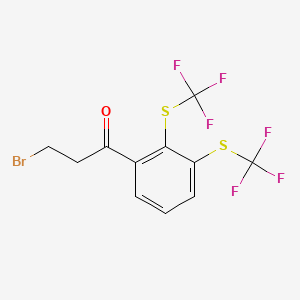

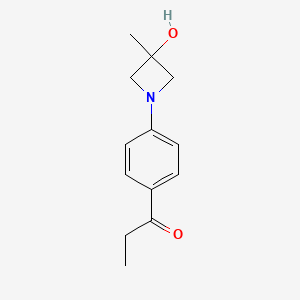
![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)
